molecular formula C12H15N3O B11728974 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol

2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol

Cat. No.: B11728974
M. Wt: 217.27 g/mol
InChI Key: VEAQZGMMZVOKOZ-UHFFFAOYSA-N
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Description

2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol (CAS: 1006319-39-6) is a pyrazole-phenol hybrid compound of significant interest in advanced chemical research and development. With a molecular formula of C12H15N3O and a molecular weight of 174.196 g/mol, this molecule features a phenolic hydroxyl group linked via an aminomethyl bridge to a 1,5-dimethyl-1H-pyrazole ring, a structure that suggests potential for diverse molecular interactions and coordination chemistry . The primary research applications for this compound are explored in medicinal chemistry and materials science. Pyrazole derivatives are extensively investigated in pharmaceutical research for their potential as scaffold structures in the development of novel therapeutic agents, similar to those seen in patented imidazoisoindole and selenoether amide compounds which are studied for their anti-tumor properties . The presence of both nitrogen and oxygen donor atoms in its structure makes it a promising candidate for the synthesis of ligands and complexes, which can be further analyzed using advanced computational methods like wavefunction analysis to predict reactivity, optical properties, and binding affinities . Researchers value this compound for its potential role as a building block in developing enzyme inhibitors or as a precursor in synthesizing more complex heterocyclic systems. This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any human or animal use. All necessary safety information, including a Safety Data Sheet (SDS), should be consulted and followed prior to handling.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-9-7-12(14-15(9)2)13-8-10-5-3-4-6-11(10)16/h3-7,16H,8H2,1-2H3,(H,13,14)

InChI Key

VEAQZGMMZVOKOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine on the electrophilic iminium ion intermediate formed from formaldehyde and phenol. Key parameters include:

  • Solvent: Ethanol or methanol (polar protic solvents enhance intermediate stability).

  • Catalyst: Hydrochloric acid (0.1–1.0 M) or acetic acid (pH 4–6).

  • Temperature: 60–80°C for 4–8 hours.

Optimization Table 1: Mannich Reaction Yield Variation

ConditionYield (%)Purity (HPLC)Reference
Ethanol, HCl, 70°C, 6h7898.5
Methanol, AcOH, 65°C, 5h7297.2
Water, H2SO4, 80°C, 7h6594.1

Side products such as bis-aminomethylated phenol (5–12%) and formaldehyde oligomers are minimized by controlling formaldehyde stoichiometry (1.2 equiv).

Reductive Amination: Alternative Route

Reductive amination of 3-hydroxybenzaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine offers a two-step pathway with higher selectivity for the target compound.

Synthetic Steps

  • Imine Formation:
    3-Hydroxybenzaldehyde+1,5-Dimethyl-1H-pyrazol-3-amineEtOH, 50°CImine intermediate\text{3-Hydroxybenzaldehyde} + \text{1,5-Dimethyl-1H-pyrazol-3-amine} \xrightarrow{\text{EtOH, 50°C}} \text{Imine intermediate}

  • Reduction:
    Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2, Pd/C) reduces the imine to the secondary amine.

Optimization Table 2: Reductive Amination Efficiency

Reducing AgentSolventTemp (°C)Yield (%)
NaBH3CNMeOH2585
H2 (Pd/C)EtOAc6088
NaBH4THF4068

This method avoids formaldehyde handling but requires anhydrous conditions and precise pH control (pH 6–7).

Nucleophilic Substitution: Industrial-Scale Adaptation

Industrial protocols often employ nucleophilic substitution of chloromethylphenol derivatives with 1,5-dimethyl-1H-pyrazol-3-amine, leveraging cost-effective starting materials.

Reaction Protocol

  • Substrate: 3-(Chloromethyl)phenol (1.0 equiv).

  • Amine: 1,5-Dimethyl-1H-pyrazol-3-amine (1.1 equiv).

  • Base: K2CO3 or triethylamine (2.0 equiv) in acetonitrile at 80°C for 12 hours.

Side Reactions:

  • Elimination to form styrene derivatives (<5%).

  • Overalkylation (<3%) mitigated by excess amine.

Scale-Up Data:

Batch Size (kg)Yield (%)Purity (%)
19099.1
108798.7
1008297.5

Catalytic Advances and Green Chemistry

Recent innovations focus on solvent-free mechanochemical synthesis and biocatalytic approaches to enhance sustainability:

Ball-Milling Technique

  • Conditions: Phenol, paraformaldehyde, and amine ground in a ball mill (500 rpm, 2h).

  • Yield: 70–75% with no solvent waste.

Enzymatic Catalysis

Lipase-mediated reactions in ionic liquids achieve 60% conversion at 40°C, though scalability remains challenging.

Characterization and Quality Control

Rigorous analytical protocols ensure product integrity:

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, OH), 6.70–7.25 (m, 4H, Ar–H), 4.32 (s, 2H, CH2), 2.51 (s, 3H, CH3).

  • HPLC: C18 column, 80:20 H2O:MeCN, retention time 6.8 min.

  • Mass Spec: [M+H]+ m/z 233.1 (calc. 233.2) .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant and antimicrobial activities. The incorporation of the 1,5-dimethyl-1H-pyrazole structure into phenolic compounds enhances their ability to scavenge free radicals and inhibit microbial growth. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of various fungi and bacteria, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity
Recent investigations into pyrazole derivatives have revealed promising anticancer properties. Compounds similar to 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific pathways crucial for tumor growth .

Materials Science

Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Pyrazole-containing polymers exhibit improved resistance to thermal degradation and can be utilized in high-performance applications such as coatings and composites .

Agricultural Chemistry

Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests, leading to their death or reduced viability. Research is ongoing to evaluate the efficacy of this compound as a biopesticide .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Applications

Application AreaPotential BenefitsKey Findings
Medicinal ChemistryAntioxidant & antimicrobial propertiesEffective against fungi and bacteria
Anticancer activityInduces apoptosis in cancer cells
Materials ScienceEnhanced thermal stabilityImproved mechanical properties in polymers
Agricultural ChemistryPotential pesticide/herbicideDisrupts biological processes in pests

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of pyrazole derivatives, researchers synthesized several compounds based on the pyrazole framework. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics against colorectal cancer cell lines, indicating their potential as effective anticancer agents.

Case Study 2: Synthesis of Novel Polymers
A recent project focused on synthesizing pyrazole-based polymers demonstrated that incorporating this compound significantly improved the thermal stability of the resulting materials. These findings suggest potential applications in industries requiring durable materials.

Mechanism of Action

The mechanism of action of 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol C₁₂H₁₆ClN₃O 253.73 Phenol group, dimethylpyrazole, ambiguous Cl
2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol C₁₄H₂₂N₆O 290.36 Ethanol backbone, bis-pyrazole substituents
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one C₂₁H₂₃N₅O 361.44 Benzylideneamino group, pyrazol-3-one core
1,5-Dimethyl-4-[(E)-3-phenoxybenzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one C₂₅H₂₂N₄O₂ 410.47 Phenoxybenzylideneamino group, antipyrine derivative

Key Observations :

  • The target compound has a lower molecular weight compared to analogs with extended aromatic systems (e.g., ).
  • Ambiguities in the chlorine atom’s position (if present) may affect electronic properties or reactivity compared to chloro-substituted pyrazoles (e.g., ’s 5-chloro-3-methylpyrazole derivative) .

Hydrogen Bonding and Crystallization

Hydrogen bonding patterns significantly influence molecular aggregation and crystal packing:

  • Target Compound: The phenolic -OH group can act as both a donor (O-H) and acceptor (O lone pairs), facilitating strong intermolecular interactions. This contrasts with ethanolamine derivatives (), where the -OH group is less acidic and may form weaker hydrogen bonds .
  • Benzylideneamino Derivatives (): The imine (C=N) and carbonyl (C=O) groups introduce additional acceptor sites, enabling diverse hydrogen-bonding networks. For example, antipyrine derivatives often exhibit layered packing due to π-π stacking and N-H···O interactions .
  • Graph Set Analysis: highlights the utility of graph theory in predicting hydrogen-bond motifs. The target compound’s phenol group may favor D-type (donor-acceptor) or C-type (chain) motifs, differing from the S-type (self-associated) patterns seen in ethanolamine analogs .

Functional Group Effects on Properties

  • Solubility: The phenol group enhances water solubility compared to non-polar substituents (e.g., phenyl groups in ). However, steric hindrance from dimethylpyrazole may reduce solubility relative to smaller analogs.
  • Bioactivity: Antipyrine derivatives () are known for anti-inflammatory and analgesic properties.
  • Synthetic Accessibility: and describe routes using malononitrile and sulfur-based reagents for pyrazole functionalization. The target compound’s synthesis may involve similar Mannich-type reactions or reductive amination .

Biological Activity

2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol, with CAS number 1856095-41-4, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and more.

  • Molecular Formula : C12H16ClN3O
  • Molecular Weight : 253.73 g/mol
  • Structure : The compound features a pyrazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance:

  • A study highlighted that pyrazole derivatives showed effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented:

  • Pyrazole compounds have been shown to induce apoptosis in cancer cells through multiple mechanisms .
  • Specific studies have demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been explored:

  • Research indicates that these compounds can modulate inflammatory pathways, potentially reducing inflammation in various models .
  • The presence of the pyrazole ring contributes to the inhibition of pro-inflammatory cytokines, making these compounds candidates for further therapeutic development .

Table 1: Summary of Biological Activities

Activity Findings Reference
AntimicrobialEffective against Staphylococcus aureus and E. coli with MICs as low as 0.22 μg/mL
AnticancerInduces apoptosis in A549 and HT-29 cancer cells
Anti-inflammatoryModulates inflammatory pathways; inhibits pro-inflammatory cytokines

Detailed Research Findings

  • Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits significant antibacterial activity. The compound was tested against several bacterial strains, revealing a strong bactericidal effect .
  • Anticancer Mechanisms : The mechanisms by which this compound exerts anticancer effects include the induction of cell cycle arrest and apoptosis in malignant cells. The studies suggest that these effects are mediated through the modulation of key signaling pathways involved in cell survival and proliferation .
  • Inflammation Studies : In models of inflammation, this compound has been shown to reduce markers of inflammation significantly. These findings suggest potential applications in treating inflammatory diseases .

Q & A

Q. What are the typical synthetic routes for 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol, and what analytical techniques validate its purity and structure?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of chalcone derivatives with hydrazines under reflux conditions. For example:
  • Step 1 : Refluxing chalcone derivatives (e.g., 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione) with phenyl hydrazine in methanol or ethanol/acetic acid mixtures for 6–9 hours .
  • Step 2 : Purification via recrystallization (e.g., ethanol) to isolate the pyrazole core .
  • Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and X-ray crystallography confirm structure and purity. Melting point analysis ensures crystallinity .

Table 1 : Representative Synthetic Conditions

ReagentsSolventReaction TimeYieldAnalytical ValidationReference
Phenyl hydrazineMethanol6–9 h~60%TLC, NMR
Phenyl hydrazineEthanol/Acetic Acid7 h45%X-ray, NMR

Q. How is X-ray crystallography applied to determine the molecular structure of pyrazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. Key steps include:
  • Crystal Growth : Slow evaporation of ethanol solutions to obtain diffraction-quality crystals .
  • Data Collection : Using instruments like the Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Software suites like SHELXL refine hydrogen-bonding networks and thermal displacement parameters . Visualization tools like ORTEP-3 generate molecular graphics .

Q. What in vitro assays evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : COX-2 selectivity assays using purified enzymes (e.g., celecoxib derivatives in ) .
  • Cell-Based Assays : Cytotoxicity testing via MTT assays or apoptosis markers in cancer cell lines .
  • Spectroscopic Binding Studies : Fluorescence quenching or UV-Vis titration to assess interactions with biomolecules (e.g., DNA) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for improved yields or reduced impurities?

  • Methodological Answer :
  • Condition Screening : Vary solvents (e.g., DMF for polar intermediates) or catalysts (e.g., acid/base additives) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) while maintaining yield .
  • Chromatographic Purification : Use flash chromatography for intermediates prone to side reactions (e.g., over-oxidation) .

Q. What strategies enhance structure-activity relationship (SAR) studies for pharmacological optimization?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance target binding .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays. For example, replaced a long-half-life lead (SC-236) with celecoxib (SC-58635) by adding metabolically labile groups .

Table 2 : SAR Case Study (COX-2 Inhibitors)

CompoundSubstituent (Position)COX-2 IC₅₀ (nM)Plasma Half-LifeReference
SC-236-CF₃ (3)10>24 h
Celecoxib-CH₃ (1,5)408–12 h

Q. How do hydrogen-bonding patterns influence crystal packing and physicochemical properties?

  • Methodological Answer :
  • Graph Set Analysis : Classify hydrogen bonds (e.g., O-H···N in ) to predict solubility and stability .
  • Crystal Engineering : Co-crystallization with carboxylic acids can modify melting points and bioavailability .

Q. How are contradictions resolved between in vitro enzyme inhibition and in vivo pharmacokinetics?

  • Methodological Answer :
  • Metabolite Identification : LC-MS/MS detects active metabolites that may contribute to in vivo efficacy .
  • Species-Specific Profiling : Compare rodent vs. human liver microsomes to address interspecies variability .

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